molecular formula C10H9BrIN B14900077 5-Bromo-1-ethyl-2-iodo-1H-indole

5-Bromo-1-ethyl-2-iodo-1H-indole

Cat. No.: B14900077
M. Wt: 349.99 g/mol
InChI Key: ZZIDKRIWQXGRRS-UHFFFAOYSA-N
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Description

5-Bromo-1-ethyl-2-iodo-1H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals This compound features a bromine atom at the 5-position, an ethyl group at the 1-position, and an iodine atom at the 2-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-ethyl-2-iodo-1H-indole typically involves multi-step organic reactions. One common method starts with the bromination of 1-ethylindole to introduce the bromine atom at the 5-position. This is followed by iodination at the 2-position using iodine and a suitable oxidizing agent. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts or specific temperature controls to achieve high yields .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-ethyl-2-iodo-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated indoles, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

5-Bromo-1-ethyl-2-iodo-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-1-ethyl-2-iodo-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions that can lead to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-methyl-1H-indole
  • 5-Bromo-1-ethyl-1H-indole
  • 5-Iodo-1-ethyl-1H-indole

Uniqueness

5-Bromo-1-ethyl-2-iodo-1H-indole is unique due to the presence of both bromine and iodine atoms on the indole ring, which can significantly influence its chemical reactivity and biological activity. This dual halogenation pattern is less common and provides distinct properties compared to other indole derivatives .

Properties

Molecular Formula

C10H9BrIN

Molecular Weight

349.99 g/mol

IUPAC Name

5-bromo-1-ethyl-2-iodoindole

InChI

InChI=1S/C10H9BrIN/c1-2-13-9-4-3-8(11)5-7(9)6-10(13)12/h3-6H,2H2,1H3

InChI Key

ZZIDKRIWQXGRRS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C=C1I

Origin of Product

United States

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